An In-depth Technical Guide to 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid: Structural Properties and Characterization
An In-depth Technical Guide to 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid: Structural Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a unique molecule that holds potential as a building block in the development of novel therapeutics. Its rigid cyclopropane scaffold, combined with the hydrogen-bonding capabilities of the phenolic hydroxyl and carboxylic acid groups, presents a compelling structural motif for interaction with biological targets. The cyclopropane ring, a common feature in many biologically active compounds, can impart conformational rigidity and improved metabolic stability to a molecule. This guide provides a comprehensive overview of the structural properties, a proposed synthetic route, and a detailed approach to the characterization of this intriguing compound.
Section 1: Molecular and Structural Properties
1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid possesses a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol [1]. The core of the molecule features a cyclopropane ring substituted with a 2-hydroxyphenyl group and a carboxylic acid at the same carbon atom. This quaternary carbon introduces a significant steric and electronic influence on the molecule's overall conformation.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1314713-02-4 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
X-ray Crystallography: A Window into the Atomic Level
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the determination of bond lengths, bond angles, and the overall conformation of the molecule.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
In the absence of experimental data for the title compound, analysis of structurally similar molecules, such as other substituted phenyl-carboxylic acids, can provide valuable insights into the expected molecular geometry and intermolecular interactions, like hydrogen bonding patterns.
Section 2: Synthesis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid
While a specific, validated protocol for the synthesis of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is not widely published, a plausible and efficient route can be designed based on established synthetic methodologies for related cyclopropane derivatives. A promising approach involves a phase-transfer-catalyzed (PTC) alkylation of a protected 2-hydroxyphenylacetonitrile, followed by hydrolysis. PTC is a powerful technique that facilitates reactions between reactants in immiscible phases, often leading to higher yields and milder reaction conditions[2][3].
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Protection of 2-Hydroxyphenylacetonitrile
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To a solution of 2-hydroxyphenylacetonitrile in a suitable solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate.
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Add a protecting group reagent, for example, benzyl bromide, and heat the mixture to reflux.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purify the resulting protected 2-hydroxyphenylacetonitrile by column chromatography.
Step 2: Phase-Transfer Catalyzed Cyclopropanation
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To a vigorously stirred mixture of the protected 2-hydroxyphenylacetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a suitable organic solvent (e.g., dichloromethane or toluene), add an aqueous solution of a strong base, such as sodium hydroxide.
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Add 1,2-dibromoethane to the reaction mixture.
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Continue vigorous stirring at a controlled temperature until the reaction is complete, as monitored by TLC or gas chromatography (GC).
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Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
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Remove the solvent under reduced pressure to obtain the crude protected 1-(2-hydroxyphenyl)cyclopropane-1-carbonitrile.
Step 3: Hydrolysis and Deprotection
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Subject the crude nitrile to acidic or basic hydrolysis. For example, refluxing with a strong acid like hydrochloric acid or sulfuric acid in a water/alcohol mixture will hydrolyze the nitrile to a carboxylic acid and simultaneously cleave the benzyl protecting group.
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After the reaction is complete, cool the mixture and adjust the pH to precipitate the product.
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Collect the solid product by filtration, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent system to obtain pure 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid.
Section 3: Spectroscopic and Chromatographic Characterization
A comprehensive characterization of the synthesized 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid is essential to confirm its identity and purity. The following section outlines the expected outcomes from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and acidic protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.8 - 7.5 | Multiplet | 4H |
| Cyclopropyl Protons | 1.0 - 2.0 | Multiplets | 4H |
| Carboxylic Acid Proton | > 10.0 | Broad Singlet | 1H |
| Phenolic Proton | 5.0 - 9.0 | Broad Singlet | 1H |
Note: The exact chemical shifts of the aromatic protons will depend on the substitution pattern and the solvent used. The cyclopropyl protons will likely appear as two sets of multiplets due to their diastereotopic nature.
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Carbonyl | 175 - 185 |
| Aromatic Carbons | 115 - 160 |
| Quaternary Cyclopropyl Carbon | 30 - 45 |
| Methylene Cyclopropyl Carbons | 15 - 25 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, electrospray ionization (ESI) in negative ion mode would be a suitable technique.
Expected Fragmentation Pattern:
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[M-H]⁻: The deprotonated molecule with an m/z corresponding to the molecular weight minus one.
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[M-H-CO₂]⁻: A prominent fragment resulting from the loss of carbon dioxide from the carboxylate anion.
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Other fragments arising from the cleavage of the cyclopropane ring and the aromatic moiety.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| O-H (Phenol) | 3200-3600 | Broad |
| C=O (Carboxylic Acid) | 1680-1720 | Strong, sharp |
| C=C (Aromatic) | 1450-1600 | Medium to weak |
| C-O (Carboxylic Acid/Phenol) | 1210-1320 | Strong |
| Cyclopropane C-H | ~3080 | Weak to medium |
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the final compound and for monitoring the progress of the synthesis. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as trifluoroacetic acid, to ensure the carboxylic acid is protonated) would be a suitable starting point for analysis. The compound would be detected by UV absorption, likely with a maximum absorbance around 275 nm due to the hydroxyphenyl chromophore.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid. While specific experimental data for this molecule is not widely available, the proposed synthetic route and the predicted spectroscopic and chromatographic data are based on established chemical principles and data from analogous compounds. This information serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this unique molecular scaffold. Further experimental validation of the proposed methods and predicted data is a necessary next step in fully elucidating the properties of this promising compound.
References
-
App-Chem. 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic Acid. Available at: [Link]
- Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80 (19), 5323–5324.
- Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001, 58, 1–415.
- Makosza, M. Phase-transfer catalysis. A general and simple method for the synthesis of cyclopropane derivatives. Pure and Appl. Chem.1975, 43(3-4), 439-462.
- Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc.1971, 93(1), 195-199.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2014.
Sources
- 1. appchemical.com [appchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
